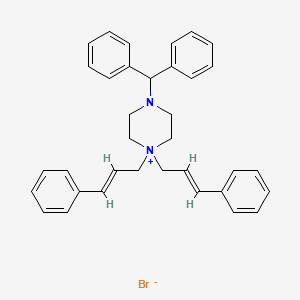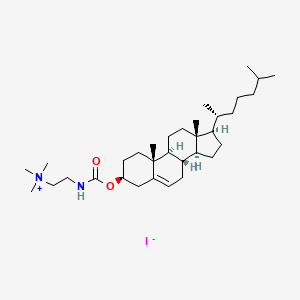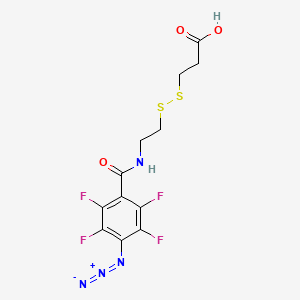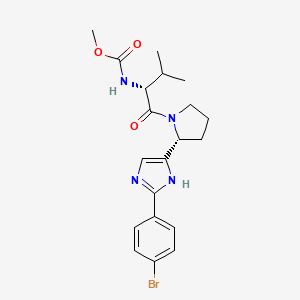
8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is a quinazoline derivative known for its diverse biological and chemical properties. Quinazoline derivatives are significant in pharmaceutical chemistry due to their broad range of medicinal and therapeutic activities, such as anti-tumor, antifungal, anti-inflammatory, antibacterial, and antioxidant activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline, often involves multiple steps. One common method includes the reaction of quinazolinone derivatives with benzylidene compounds under reflux conditions in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like tetrahydrofuran (THF) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for quinazoline derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are also employed to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylidene and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like ethanol or acetonitrile and may require heating or refluxing .
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . In cancer research, it may act as a multi-kinase inhibitor, affecting various signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its anticancer properties.
2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline: Used in the development of fluorescent compounds for optoelectronic devices.
Quinazolin-4-ones: Broad-spectrum antimicrobial agents.
Uniqueness
8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is unique due to its specific structural features, such as the benzylidene and trifluoromethyl groups, which contribute to its distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C16H13F3N2O |
|---|---|
Molekulargewicht |
306.28 g/mol |
IUPAC-Name |
(8E)-8-benzylidene-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazolin-2-one |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)14-12-8-4-7-11(13(12)20-15(22)21-14)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,20,21,22)/b11-9+ |
InChI-Schlüssel |
UEPDNQHYFUVYNS-PKNBQFBNSA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=NC(=O)NC(=C3C1)C(F)(F)F |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC(=O)NC(=C3C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


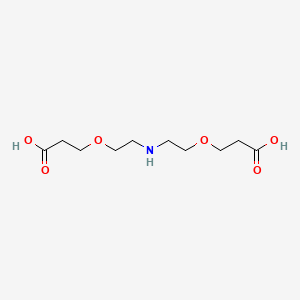
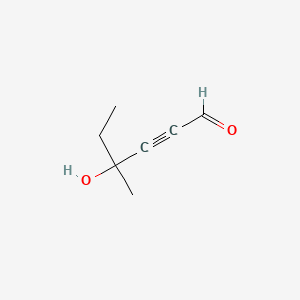
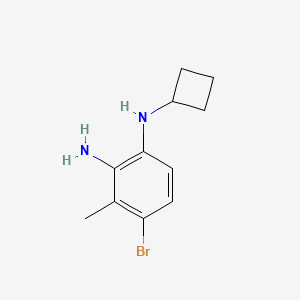
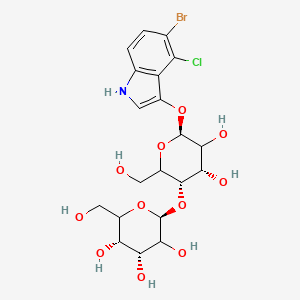

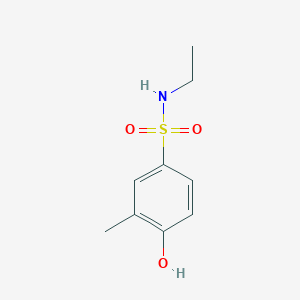
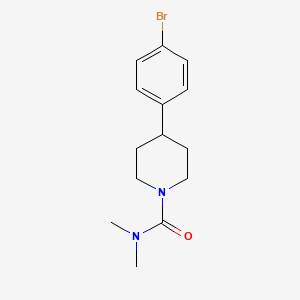
![(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate](/img/structure/B13726871.png)
![4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13726886.png)
